2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BClO4/c11-8-5-6(10-14-3-4-15-10)1-2-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPIMKIELZIAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid CAS number 890839-31-3
An In-depth Technical Guide to 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
This guide provides an in-depth technical overview of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 890839-31-3), a versatile bifunctional building block for researchers, chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, core applications, and safe handling protocols, grounding our discussion in established chemical principles and field-proven insights.
Introduction: A Multifunctional Synthetic Building Block
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a specialized organic compound that has gained prominence as a key intermediate in the synthesis of complex organic molecules. Its structure is distinguished by three key functional groups on a benzene ring: a carboxylic acid, a chloro substituent, and a pinacol boronic ester. This unique arrangement makes it an invaluable tool in medicinal chemistry and materials science.[1][2]
The primary utility of this reagent lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The boronic ester serves as the nucleophilic partner in this reaction, enabling the formation of a new carbon-carbon bond. The chloro and carboxylic acid groups provide orthogonal handles for subsequent chemical transformations, allowing for the strategic and efficient construction of elaborate molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 890839-31-3 | [5] |
| Molecular Formula | C₁₃H₁₅BClO₄ | Inferred |
| Molecular Weight | 284.52 g/mol | Inferred |
| IUPAC Name | 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [5] |
| Appearance | Typically a white to off-white solid | [1] |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)Cl | [5] |
Structural Analysis and Spectroscopic Signature
The molecule's structure dictates its reactivity and its signature in analytical characterization.
-
¹H NMR Spectroscopy : In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals. The twelve protons of the two methyl groups on the pinacol ester would appear as a sharp singlet around 1.3 ppm. The aromatic protons would appear further downfield, typically between 7.5 and 8.5 ppm, with their splitting pattern dictated by their coupling to each other. The acidic proton of the carboxylic acid would be a broad singlet at a significantly downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.[6][7]
-
¹³C NMR Spectroscopy : The carbon spectrum would reveal signals for the methyl carbons of the pinacol group around 25 ppm and the quaternary carbons of the pinacol group around 85 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the boron atom (C-B) showing a characteristically broad signal due to quadrupolar relaxation. The carbonyl carbon of the carboxylic acid would be found significantly downfield, typically >165 ppm.[6]
Synthesis and Purification
While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and handling considerations. A common and logical approach involves the borylation of a suitable precursor.
Representative Synthetic Workflow
A plausible and widely used method for synthesizing arylboronic esters is the Miyaura borylation reaction, starting from an aryl halide. In this case, the logical starting material would be 2-chloro-4-bromobenzoic acid or a protected derivative.
Experimental Protocol: Miyaura Borylation
This protocol is a representative example based on established literature procedures and should be adapted and optimized.
-
Reaction Setup : To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add methyl 2-chloro-4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a strong, non-aqueous base such as potassium acetate (3.0 eq).
-
Solvent and Catalyst : Add a dry, degassed solvent such as 1,4-dioxane or toluene. To this mixture, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup : Cool the reaction to room temperature and filter it through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification (Intermediate) : Purify the resulting crude ester intermediate via flash column chromatography on silica gel.
-
Hydrolysis : Dissolve the purified ester in a suitable solvent system (e.g., THF/water) and add a base like lithium hydroxide (LiOH). Stir at room temperature until the ester is fully hydrolyzed.
-
Final Isolation : Acidify the mixture with dilute HCl to precipitate the final product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C-C bond between an organoborane and an organohalide.[4]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.
-
Transmetalation : A base activates the boronic ester, facilitating the transfer of the aryl group from boron to the palladium center. This step regenerates the borate salt.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Field-Proven Insights & Protocol
The presence of both a deactivating chloro group and a potentially coordinating carboxylic acid group requires careful consideration when designing a coupling reaction.
-
Causality Behind Choices :
-
Base Selection : A common choice is an inorganic base like K₂CO₃ or Cs₂CO₃. The choice can influence the rate of transmetalation and suppress side reactions. Cesium carbonate is often used for less reactive substrates.[8]
-
Catalyst/Ligand System : The choice of palladium catalyst and phosphine ligand is critical. For a chloro-substituted arene, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can promote the often rate-limiting oxidative addition step.[9]
-
Solvent : A mixture of an organic solvent (like dioxane, toluene, or DME) and water is frequently used to dissolve both the organic substrates and the inorganic base.[4]
-
Experimental Protocol: Typical Suzuki Coupling
-
Reagent Preparation : In a reaction vessel, combine 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 eq), the aryl halide coupling partner (1.0 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).
-
Solvent and Catalyst Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[4]
-
Workup : After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Hazard Identification
Based on safety data sheets for similar compounds, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is considered hazardous.[10][11][12]
-
Acute oral toxicity
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment :
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage Recommendations
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]
-
Incompatibilities : Keep away from strong oxidizing agents.[12]
-
Atmosphere : Due to the potential for hydrolysis of the boronic ester, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability and reactivity.[12]
Conclusion
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a powerful and versatile building block for modern organic synthesis. Its trifunctional nature provides a platform for convergent and efficient synthetic strategies, particularly in the construction of novel pharmaceutical agents and functional materials. A comprehensive understanding of its properties, reactivity in the Suzuki-Miyaura coupling, and proper handling procedures enables researchers to fully leverage its synthetic potential.
References
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J&K Scientific. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from J&K Scientific. [Link]
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Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
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Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(8), 6439-6468. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Fisher Scientific. [Link]
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Smith, A. B., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Organic Letters, 21(18), 7439-7443. [Link]
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Labbox Export. Benzoic acid AGR. Retrieved from Labbox Export. [Link]
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Ncube, B., et al. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(12), 20038-20062. [Link]
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LookChem. 3-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from LookChem. [Link]
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Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]
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University of Calgary. benzoic acid (NMR Spectrum). Retrieved from University of Calgary Chemistry. [Link]
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PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from PubChem. [Link]
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Chemical e-data Search. CAS 180516-87-4 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from Chemical e-data Search. [Link]
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Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91-95. [Link]
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Acta Crystallographica Section C: Structural Chemistry. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. Retrieved from PubMed. [Link]
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Arshad, M. N., et al. (2011). 2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1327. [Link]
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An In-depth Technical Guide on the Chemical Stability and Storage of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of this versatile chemical compound.
Introduction: A Molecule of Interest
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a chloro-substituted benzoic acid moiety and a boronic acid pinacol ester. This unique combination makes it a valuable building block, particularly in the synthesis of complex organic molecules and as a key component in the development of novel therapeutic agents.[2][3][4][5] The boronic acid group, protected as a pinacol ester, offers enhanced stability over the free boronic acid, making it more amenable to a variety of synthetic transformations.[6][7][8]
Chemical Stability Profile
The stability of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily dictated by the boronic acid pinacol ester functionality. While generally more stable than their corresponding free boronic acids, pinacol esters are susceptible to certain degradation pathways.[6][7][9]
Hydrolysis: The Primary Degradation Pathway
The most significant stability concern for boronic acid pinacol esters is hydrolysis, which cleaves the boronate ester to the corresponding boronic acid and pinacol.[9][10] This reaction is often reversible and can be influenced by the presence of water and the pH of the environment.[9][10]
The general mechanism for the hydrolysis of an arylboronic acid pinacol ester is depicted below:
Caption: Generalized Hydrolysis Pathway of an Arylboronic Acid Pinacol Ester.
Protodeboronation: An Irreversible Degradation
A more detrimental degradation pathway is protodeboronation, where the carbon-boron bond is cleaved, resulting in the loss of the boronic acid functionality and its replacement with a hydrogen atom.[10][11] This process is generally irreversible and can be catalyzed by aqueous conditions, particularly at non-neutral pH.[10][11] While esterification to the pinacol boronate can offer some protection, it does not entirely prevent protodeboronation.[11]
Caption: Protodeboronation of 2-Chloro-4-(pinacolato)boron-benzoic acid.
Influence of Substituents
The electronic nature of the substituents on the aromatic ring can influence the rate of both hydrolysis and protodeboronation. The presence of the electron-withdrawing chloro and carboxylic acid groups on the phenyl ring of the target molecule can impact the stability of the C-B bond.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and purity of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The following recommendations are based on general guidelines for boronic acid derivatives and safety data sheet information for similar compounds.[12][13][14][15][16]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8 °C).[13][14] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed container.[12][13][15][16] | Prevents ingress of moisture and air. |
| Light | Protect from light. | While not explicitly stated for this compound, light can catalyze degradation in some organic molecules. |
| Location | Store in a dry, well-ventilated area.[12][13][14][15][16] | Prevents moisture condensation and ensures a safe storage environment. |
Handling Procedures
-
Handling Environment: Handle in a fume hood to avoid inhalation of dust.[12][13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.[12][13][14][15][16]
-
Dispensing: When dispensing, work quickly to minimize exposure to the atmosphere. Use of a glove box is recommended for handling larger quantities or for long-term storage of opened containers.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]
Experimental Protocol: Stability Assessment
To ensure the quality of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, particularly for long-term studies or when using material from a previously opened container, a stability assessment is recommended.
Objective
To determine the purity and extent of degradation of a sample of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Materials
-
Test sample of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
-
Reference standard of known purity
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology
Caption: Workflow for HPLC-based Stability Assessment.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.
-
Prepare a sample solution of the test material at the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the test sample.
-
Compare the chromatogram of the test sample to the reference standard. Look for the presence of additional peaks which may indicate impurities or degradation products. The primary degradation product to monitor for would be 2-chloro-4-boronobenzoic acid (from hydrolysis) and 2-chlorobenzoic acid (from protodeboronation).
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
-
Conclusion
The chemical stability of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is robust under appropriate storage conditions. The pinacol ester provides significant protection to the boronic acid moiety, a feature crucial for its utility in multi-step organic synthesis. However, an awareness of its susceptibility to hydrolysis and protodeboronation, particularly in the presence of moisture and at non-neutral pH, is essential. By adhering to the recommended storage and handling guidelines, and by performing periodic stability assessments, researchers can ensure the integrity of this valuable compound, leading to more reliable and reproducible experimental outcomes.
References
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. FSU Libraries. [Link]
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Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. MDPI. [Link]
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Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Royal Society of Chemistry. [Link]
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Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
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2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. J&K Scientific. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Center for Biotechnology Information. [Link]
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. PubChem. [Link]
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. MilliporeSigma. [Link]
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An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a trifunctional synthetic building block of significant interest in the fields of medicinal chemistry and materials science. Its architecture, featuring a boronic acid pinacol ester, an aryl chloride, and a carboxylic acid on a single benzene ring, offers a versatile platform for the construction of complex molecular entities. The strategic positioning of these functional groups allows for a range of selective chemical transformations, making it an invaluable tool for the synthesis of novel pharmaceutical agents and functional materials.
This guide provides a comprehensive analysis of the compound's reactivity profile, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, present field-proven experimental protocols, and discuss strategies for leveraging its multifunctional nature in advanced synthetic applications.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and handling requirements is fundamental to its successful and safe implementation in any synthetic protocol.
Compound Data Summary
The key physicochemical properties of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 890839-31-3 | [1] |
| Molecular Formula | C₁₃H₁₆BClO₄ | [2][3] |
| Molecular Weight | 282.53 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 125-127 °C | [3] |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, THF, Dioxane) | [4] |
Critical Handling and Storage Protocols
Boronic acids and their pinacol esters require specific handling procedures to ensure their stability and reactivity. The pinacol ester group, while more robust than the free boronic acid, is still susceptible to degradation.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to minimize hydrolysis and potential degradation.[5][6] Containers that have been opened must be carefully resealed to prevent moisture ingress.[5]
-
Handling: Always handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[6][7] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8][9] Avoid contact with skin and eyes.[5]
-
Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids, as these can lead to decomposition.[6][8]
Section 2: The Core Reactivity - Suzuki-Miyaura Cross-Coupling
The primary utility of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[10]
Mechanistic Overview
The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11] The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition: A Pd(0) complex reacts with an organic halide (the electrophile), inserting itself into the carbon-halide bond to form a square-planar Pd(II) species.[11][12]
-
Transmetalation: In the presence of a base, the organoboron compound (the nucleophile) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic ester, forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[11]
Field-Proven Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Objective: To synthesize 2-Chloro-4-(Aryl)benzoic acid.
Materials:
-
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Reagent Assembly: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, the aryl bromide, the palladium catalyst, and the base.
-
Causality: Assembling the solid reagents under an inert atmosphere prevents premature degradation of the catalyst and boronic ester. The choice of catalyst depends on the substrate; Pd(PPh₃)₄ is a classic choice, while dppf-ligated catalysts often show broader substrate scope and higher thermal stability.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.
-
Causality: The solvent system is critical. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating accelerates all steps of the catalytic cycle. The specific temperature is a balance between reaction rate and potential thermal decomposition of the reactants or catalyst.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
-
Causality: Acidification ensures the product is in its neutral, less water-soluble form, allowing it to be extracted into the organic layer.
-
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Causality: The brine wash removes residual water, and Na₂SO₄ removes trace moisture to yield a dry product solution. Purification is necessary to remove catalyst residues, unreacted starting materials, and any side products.
-
Section 3: Orthogonal Reactivity and Advanced Applications
The true synthetic power of this molecule is realized by leveraging the differential reactivity of its three functional groups.
The Aryl Chloride Handle: A Gateway to Sequential Coupling
The C-Cl bond is significantly less reactive towards oxidative addition by Pd(0) than a C-Br or C-I bond. This reactivity difference is the cornerstone of its use in sequential cross-coupling reactions. A Suzuki-Miyaura reaction can be performed selectively at the C-B bond, leaving the C-Cl bond intact for a subsequent transformation. This second coupling at the chloride position typically requires more forcing conditions, such as:
-
More Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) can promote the difficult oxidative addition into the C-Cl bond.
-
Higher Temperatures: Increased thermal energy is often needed to overcome the activation barrier.
-
Alternative Catalysts: Nickel-based catalysts are often more effective for coupling aryl chlorides.
This stepwise approach allows for the controlled and convergent synthesis of unsymmetrical tri- and tetra-substituted aromatic compounds.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety provides another dimension of reactivity that can be accessed independently of the cross-coupling sites. Standard transformations include:
-
Amide Bond Formation: Coupling with amines using activating agents like HATU, HOBt, or EDC to form amides is a common strategy in drug discovery to modulate solubility and biological interactions.
-
Esterification: The carboxylic acid can be converted to an ester (e.g., via Fischer esterification) to act as a protecting group or to modify the compound's pharmacokinetic properties.[13]
These reactions can be performed either before or after Suzuki coupling, providing chemists with tactical flexibility in their synthetic design.
Section 4: Applications in Drug Discovery
The biaryl motif constructed via Suzuki-Miyaura coupling is a privileged structure in medicinal chemistry. Furthermore, the inclusion of a chlorine atom is a well-established strategy in drug design. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[14][15] Over 250 FDA-approved drugs contain chlorine, highlighting its importance in the pharmaceutical industry.[14]
The presence of the carboxylic acid group offers a key point for attachment to other fragments or for forming salt bridges with biological targets. Therefore, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid serves as an ideal starting material for building libraries of complex molecules for screening in drug discovery programs, from anti-diabetic agents to oncology therapeutics.[16][17]
Conclusion
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a highly versatile and powerful building block. Its reactivity is dominated by the boronic ester's participation in Suzuki-Miyaura cross-coupling, a robust and reliable method for C-C bond formation. The compound's true value is unlocked through the strategic and sequential manipulation of its three distinct functional groups—the boronic ester, the aryl chloride, and the carboxylic acid. This trifunctional nature provides a logical and efficient pathway for the synthesis of complex, highly substituted aromatic compounds, making it an indispensable tool for scientists and researchers in the ongoing quest for new medicines and materials.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
J & W PharmLab, LLC. (Date not available). MATERIAL SAFETY DATA SHEET. [Link]
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Singh, A. K., et al. (2020, July 15). Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. [Link]
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Goud, R., et al. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Goud, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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Organic Chemistry Portal. (Date not available). Benzoic Acid Esters, Benzoates. [Link]
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | C13H17BO4 | CID 2734621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 1187591-17-8 [sigmaaldrich.com]
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A Comprehensive Technical Guide to 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid for Advanced Research and Development
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, specifically its pinacol ester derivative, 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is a key bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a substituted benzoic acid and a boronic acid pinacol ester, makes it an invaluable building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its commercial sourcing, quality control, handling, and applications, with a focus on empowering researchers to effectively utilize this reagent in their synthetic endeavors.
The presence of both a carboxylic acid and a boronic ester on the same scaffold allows for orthogonal reactivity. The boronic ester moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2] Simultaneously, the carboxylic acid group provides a handle for further functionalization, such as amide bond formation or esterification, crucial for the synthesis of bioactive molecules and functional materials.[3]
Commercial Availability and Supplier Evaluation
A reliable and high-quality source of starting materials is paramount for reproducible and successful research. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is available from a number of reputable chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, consistency, and the quality of the accompanying documentation.
A systematic approach to supplier evaluation is recommended, as outlined in the workflow below. This process should include a thorough review of the supplier's technical data sheets, certificates of analysis (CoA), and safety data sheets (SDS).
Caption: A workflow for the systematic evaluation of commercial suppliers.
Below is a summary of prominent commercial suppliers for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. It is important to note that product specifications and availability are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Number (Example) | CAS Number | Purity (Typical) | Notes |
| Sigma-Aldrich (MilliporeSigma) | Varies by partner | 890839-31-3 | ≥95% | Often available through various partner brands on their platform. |
| BLDpharm | BD231242 | 890839-31-3 | ≥97% | A leading supplier of research chemicals. |
| J&K Scientific | 350795 | 890839-31-3 | ≥97% | Offers a range of research chemicals. |
| TCI Chemicals | T3705 | 890839-31-3 | >98.0% (GC) | Provides detailed specifications and certificates of analysis. |
| ChemScene | CS-0061092 | 890839-31-3 | >98.0% | A supplier focused on bioactive molecules and building blocks. |
Quality Control and Analytical Characterization: Ensuring Reagent Integrity
The purity of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is critical for the success of subsequent reactions. The presence of impurities can lead to side reactions, lower yields, and complicate the purification of the desired product. A key challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis to the corresponding boronic acid, especially under typical reversed-phase HPLC conditions.
Common Impurities
Potential impurities in commercially available 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can include:
-
Starting materials: Residuals from the synthetic process.
-
2-Chloro-4-carboxyphenylboronic acid: The hydrolysis product of the pinacol ester.
-
Boroxines: Anhydride trimers of the corresponding boronic acid.
-
Homocoupled byproducts: Arising from the synthesis of the boronic ester.
-
Residual palladium: If the synthesis involved a palladium-catalyzed borylation.
It is also important to be aware that some arylboronic acids have been found to be weakly mutagenic in microbial assays, highlighting the need to control their residual levels in active pharmaceutical ingredients (APIs).[4]
Analytical Techniques
A combination of analytical techniques should be employed to fully characterize the purity and identity of the reagent.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a powerful tool for assessing the purity of boronic acid pinacol esters. However, care must be taken to minimize on-column hydrolysis.
Protocol for HPLC Analysis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid:
-
Column: Use a C18 reversed-phase column with low silanol activity to reduce hydrolysis.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical gradient would be from 10% to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile immediately before injection to minimize hydrolysis in the sample vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for confirming the structure of the compound.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methyl groups of the pinacol ester, and the carboxylic acid proton. The aromatic region will display a distinct splitting pattern due to the chloro and boronate substituents. The twelve protons of the pinacol methyl groups typically appear as a sharp singlet around 1.3 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the quaternary carbons of the pinacol group, the methyl carbons of the pinacol group, and the carbonyl carbon of the carboxylic acid. The carbon atom attached to the boron will have a characteristic chemical shift.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peaks would be [M+H]⁺ in positive ion mode and [M-H]⁻ in negative ion mode.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl-4-carboxylic acids. This reaction is a powerful and versatile method for forming C-C bonds with high functional group tolerance and generally high yields.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl-4-Carboxylic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., a mixture of dioxane and water, or toluene and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Safe Handling and Storage
Proper handling and storage are essential to maintain the quality of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and to ensure laboratory safety.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
For long-term storage, refrigeration is recommended.
-
Conclusion
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a highly valuable and versatile reagent for the synthesis of complex organic molecules. A thorough understanding of its commercial sources, quality control parameters, and reactivity is crucial for its effective application in research and development. By following the guidelines outlined in this technical guide, researchers can confidently and safely utilize this powerful building block to advance their synthetic projects in medicinal chemistry and materials science.
References
- Sigma-Aldrich. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)
- BLDpharm. BD231242 [890839-31-3] 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)
- J&K Scientific. 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)
- The Role of Phenylboronic Acid in Pharmaceutical Synthesis. PharmaCompass. (2026).
- Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1409-1422 (2014).
- Fisher Scientific. Safety Data Sheet: (2-Methylpropyl)boronic acid. (2025).
- Carl ROTH.
- Suzuki, A. Recent Advances in the Cross-Coupling Reactions of Organoboron Derivatives with Organic Electrophiles. Journal of Organometallic Chemistry, 576(1-2), 147-168 (1999).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Accessed 2024).
- Fisher Scientific. Safety Data Sheet: Allylboronic acid pinacol ester. (2009).
- AK Scientific, Inc. Safety Data Sheet: Allylboronic acid pinacol ester. (Accessed 2024).
- TCI Chemicals. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid. (Product Page)
- Organic Chemistry Portal. Suzuki Coupling. (Accessed 2024).
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. (2025).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1053-1055 (2011).
- A2B Chem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)
- Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1832-1837 (2024).
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 60(4), 1957-1961 (2021).
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Green Chemistry, 25(20), 8206-8211 (2023).
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. (Accessed 2024).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. (Technical Note)
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023).
- MilliporeSigma. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (Product Page)
Sources
Methodological & Application
Application Note & Protocol Guide: Strategic C-C Bond Formation with 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the efficiency of constructing complex molecular architectures is paramount. Bifunctional building blocks, which possess two distinct reactive handles, offer a powerful platform for convergent synthesis, enabling the rapid assembly of diverse compound libraries. 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is one such exemplary reagent. It incorporates an aryl chloride, a challenging but increasingly accessible electrophile, and a boronic acid pinacol ester, a robust and versatile nucleophilic partner for palladium-catalyzed cross-coupling.
This guide provides an in-depth exploration of the reaction conditions required for C-C bond formation using this substrate, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings of the catalytic cycle, provide field-tested experimental protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to leverage this valuable reagent to its full potential.
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1] The reaction facilitates the union of an organoboron species with an organohalide, catalyzed by a palladium complex. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which inserts into the carbon-halogen bond (in our case, the C-Cl bond) of the electrophile. This step forms a square-planar Pd(II) intermediate. The oxidative addition to an aryl chloride is often the rate-determining step due to the high C-Cl bond strength, necessitating specialized catalysts.[2]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic ester by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium and displaces the halide ligand.[4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Critical Reaction Parameters for Aryl Chlorides
The success of coupling an aryl chloride like 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid hinges on the judicious selection of the catalyst system and reaction conditions.
-
Palladium Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides. The key is to use a Pd(0) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich ligand. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[1]
-
Bulky Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and biarylphosphines like SPhos and XPhos are highly effective.[4][5]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IMes and IPr have also proven to be excellent for this transformation, offering high stability and activity.[4][6]
-
-
Base: The choice of base is critical for activating the boronic ester without causing unwanted side reactions.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely used and effective, typically in solvent systems containing water.[2]
-
Anhydrous Conditions: For substrates sensitive to water, potassium trimethylsilanolate (TMSOK) or other alkoxides can be used in anhydrous solvents like THF or dioxane.[7]
-
-
Solvent: Aprotic polar solvents are standard.
-
Ethers: Dioxane and tetrahydrofuran (THF) are very common.
-
Aromatics: Toluene is also frequently used.
-
Co-solvent: A small amount of water is often beneficial when using inorganic bases, as it helps to solubilize the base and facilitate the formation of the boronate complex.
-
Experimental Protocols: A Practical Guide
The bifunctional nature of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid allows it to act as either the electrophile (reacting at the C-Cl bond) or the nucleophile (reacting at the C-B bond). Below are two validated protocols illustrating these distinct applications.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol A: Coupling at the Chloride Position (Substrate as Electrophile)
This protocol describes the reaction of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid with a generic arylboronic acid.
Materials:
-
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This degassing step is crucial to prevent catalyst oxidation and homocoupling side reactions.[3]
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the benzoic acid and any excess boronic acid.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol B: Coupling at the Boronic Ester Position (Substrate as Nucleophile)
This protocol details the reaction of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid with a generic (hetero)aryl bromide. An aryl bromide is chosen as the coupling partner to favor reaction at the more reactive C-Br bond, preserving the C-Cl bond for potential subsequent functionalization.
Materials:
-
(Hetero)aryl Bromide (1.0 equiv)
-
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.5 equiv)
-
DMF or Dioxane/Water
Procedure:
-
Vessel Preparation: To a microwave vial or Schlenk flask, add the (hetero)aryl bromide, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, the palladium catalyst, and the base.
-
Atmosphere Control: Evacuate and backfill the vessel with nitrogen or argon three times.
-
Solvent Addition: Add the chosen solvent system (e.g., Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1-0.2 M.
-
Reaction: Heat the mixture with stirring. Typical thermal conditions are 80-100 °C. Alternatively, microwave irradiation (e.g., 120 °C for 15-30 minutes) can dramatically reduce reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the limiting aryl bromide is consumed.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol A.
Data Summary & Optimization Insights
The following table summarizes common conditions for the Suzuki-Miyaura coupling of aryl chlorides, providing a starting point for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (For Sensitive Substrates) | Condition 3 (High Activity) | Rationale & Comments |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / P(t-Bu)₃ | [Pd(NHC)(allyl)Cl] Pre-catalyst | SPhos offers a good balance of activity and stability. P(t-Bu)₃ is highly active but air-sensitive. NHC pre-catalysts are often air-stable and highly efficient.[4][8] |
| Base | K₃PO₄ | CsF or K₂CO₃ | K-O-t-Bu or TMSOK | K₃PO₄ is a strong, effective base. CsF is milder and can be used for base-sensitive functional groups.[4] Alkoxides are very strong bases used in anhydrous conditions.[7][9] |
| Solvent | Dioxane / H₂O (5:1) | THF (anhydrous) | Toluene | Aqueous systems work well with inorganic bases. Anhydrous THF or Toluene is required for moisture-sensitive reagents or alkoxide bases. |
| Temperature | 80 - 110 °C | 60 - 80 °C | Room Temp. to 80 °C | Higher temperatures are often needed for C-Cl activation. Highly active catalyst systems may allow for lower temperatures. |
Troubleshooting Common Issues
-
No or Low Conversion:
-
Cause: Inactive catalyst or insufficient activation of the C-Cl bond.
-
Solution: Switch to a more electron-rich, bulkier ligand (e.g., from SPhos to XPhos or an NHC). Ensure rigorous degassing to prevent catalyst death. Use a stronger base or higher temperature.
-
-
Protodeboronation (Loss of -B(pin) group):
-
Cause: Presence of excess water or acid, especially at high temperatures.
-
Solution: The pinacol ester is relatively stable, but minimizing reaction time and ensuring the base is sufficient can help. Use anhydrous conditions if the problem persists.[3]
-
-
Homocoupling of Boronic Ester:
-
Cause: Presence of oxygen, which can lead to oxidative coupling of the boronic ester mediated by Pd(II) species.[3]
-
Solution: Improve the degassing procedure (e.g., use freeze-pump-thaw cycles instead of simple nitrogen sparging). Use a pre-catalyst that generates Pd(0) cleanly.
-
Conclusion
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a highly versatile and powerful building block for constructing complex molecules via Suzuki-Miyaura cross-coupling. Successful C-C bond formation, particularly at the inert aryl chloride position, is readily achievable through the careful selection of a modern, highly active palladium catalyst system featuring bulky, electron-donating ligands. By understanding the mechanistic principles and adhering to robust experimental protocols, researchers can effectively utilize this reagent to accelerate discovery in chemical synthesis and drug development.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
UdG. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
ACS Publications. (2021, March 13). Cobalt-Catalyzed Coupling of Aryl Chlorides with Aryl Boron Esters Activated by Alkoxides. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. (2001, September 7). Highly active catalysts for the Suzuki coupling of aryl chlorides. [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
-
White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
ChemRxiv. (n.d.). Automated Iterative N-C and C-C Bond Formation. [Link]
-
Ritsumeikan University. (n.d.). Development of C-C Bond Formation by Addition of Carbonyl Compounds to Unsaturated Carbon Bonds. [Link]
-
ICMPP. (n.d.). C-C Bond Formation by Cross-Coupling. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
PMC - NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
ResearchGate. (2025, August 7). Organocatalytic methods for CC bond formation. [Link]
-
PMC - NIH. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
Sources
- 1. icmpp.ro [icmpp.ro]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Highly active catalysts for the Suzuki coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid Derivatives: A Comprehensive Guide to Process Optimization and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid and its derivatives are pivotal building blocks in contemporary medicinal chemistry, primarily serving as versatile intermediates in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical agents.[1][2][3] The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges related to reaction efficiency, impurity profiles, product stability, and process safety. This application note provides an in-depth guide for the scale-up synthesis of this class of compounds, focusing on the widely employed Miyaura borylation reaction. We will explore the underlying chemical principles, critical process parameters for optimization, and robust purification strategies. A detailed, field-tested protocol is provided, alongside essential safety considerations to ensure a successful and safe scale-up campaign.
Introduction: The Strategic Importance of Arylboronic Esters
Arylboronic acids and their pinacol esters are indispensable tools in the synthetic organic chemist's toolbox.[1] Their utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] The 2-chloro-4-(boronopinacolate)benzoic acid scaffold is particularly valuable, incorporating three key functionalities:
-
An aryl chloride , which can participate in subsequent cross-coupling or other nucleophilic aromatic substitution reactions.
-
A boronic ester , the key functional group for Suzuki-Miyaura coupling.
-
A carboxylic acid , which provides a handle for amide bond formation, esterification, or serves as a critical pharmacophore.
The presence of chlorine in pharmaceutical compounds is a common strategy to modulate metabolic stability and binding affinity.[6] While the synthesis of these molecules is routine on a milligram-to-gram scale, large-scale production requires a nuanced understanding of the process to maintain yield, purity, and cost-effectiveness. Key challenges in scaling up include managing reaction exotherms, ensuring homogenous mixing, and addressing the inherent instability of boronate esters during purification.[1][7]
Synthetic Strategy: The Miyaura Borylation Pathway
The most common and scalable method for synthesizing arylboronic esters is the Miyaura borylation, which involves the cross-coupling of an aryl halide with a diboron reagent.[4][8]
Core Reaction Components
-
Starting Material: A di-halogenated benzoic acid, typically 2-chloro-4-bromobenzoic acid or 2-chloro-4-iodobenzoic acid. The reaction leverages the differential reactivity of aryl halides towards oxidative addition to palladium(0), with the C-I or C-Br bond being significantly more reactive than the C-Cl bond.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most frequently used reagent due to the stability and ease of handling of the resulting pinacol boronate ester.[4]
-
Catalyst System: A palladium catalyst is essential. A common choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is effective for cross-coupling reactions involving a wide range of substrates.
-
Base: A mild base, such as potassium acetate (KOAc), is crucial. Its role is to facilitate the transmetalation step. Using a strong base can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, leading to homocoupled impurities.[4]
-
Solvent: A polar, aprotic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane is typically used to ensure solubility of the reactants.
Reaction Mechanism
The catalytic cycle of the Miyaura borylation is a well-established process involving several key steps. Understanding this mechanism is vital for troubleshooting and optimizing the reaction on a larger scale.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
Application Note: Telescoped One-Pot Synthesis Involving 2-Chloro-4-(boronato)benzoic Acid Scaffolds
This Application Note is designed for medicinal chemists and process development scientists. It details the telescoped (one-pot) utilization of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid derivatives.
While the specific pinacol ester (Bpin) is commercially available, its isolation is often unnecessary and yield-limiting due to protodeboronation and solubility issues associated with the free carboxylic acid. This guide focuses on the In Situ Generation and Cross-Coupling protocol, a superior method for generating library diversity around the 2-chloro-benzoic acid scaffold.
Abstract
This protocol outlines the one-pot synthesis of biaryl-carboxylic acids via the transient formation of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . By telescoping the Miyaura borylation of 4-bromo-2-chlorobenzoic acid and a subsequent Suzuki coupling, researchers avoid the isolation of the amphiphilic boronate intermediate. This method preserves the orthogonal chlorine handle for late-stage diversification (e.g.,
Strategic Rationale & Mechanism
The 2-chloro-4-boronobenzoic acid motif is a "trident" scaffold in drug discovery:
-
C-4 (Boronate): Enables rapid extension into biaryl space (Suzuki coupling).
-
C-1 (Carboxyl): Solubilizing group or anchor for amide coupling.
-
C-2 (Chloride): A steric modulator or handle for subsequent nucleophilic aromatic substitution (
) or nickel-catalyzed coupling.
Why One-Pot? Isolating boronic acids/esters containing free carboxylic acids is technically challenging. They often suffer from:
-
Protodeboronation: Accelerated by the presence of the acidic proton and trace moisture.
-
Purification Loss: The amphiphilic nature (lipophilic Bpin + hydrophilic COOH) complicates silica chromatography and aqueous extraction.
-
Atom Economy: Telescoping eliminates solvent exchange and intermediate drying steps.
Reaction Pathway Diagram
The following diagram illustrates the cascade logic, moving from the aryl halide precursor to the final biaryl product without isolation.
Caption: Logical flow of the telescoped Miyaura Borylation-Suzuki sequence. The intermediate is generated and consumed in the same vessel.
Experimental Protocol
Scale: 1.0 mmol (adaptable to 20g+ process scale) Total Time: ~6–18 hours
Materials & Reagents Table
| Component | Role | Equivalents | Notes |
| 4-Bromo-2-chlorobenzoic acid | Limiting Reagent | 1.0 | Purity >97% essential. |
| Bis(pinacolato)diboron ( | Boron Source | 1.1 – 1.2 | Excess ensures full conversion. |
| Catalyst | 0.03 – 0.05 | Robust, air-stable catalyst. | |
| Potassium Acetate (KOAc) | Base (Step 1) | 3.0 | Anhydrous. Crucial for transmetallation. |
| 1,4-Dioxane | Solvent | 0.2 M | Anhydrous, degassed. |
| Aryl Bromide/Iodide | Coupling Partner | 1.0 – 1.1 | Added in Step 2. |
| Base (Step 2) | 3.0 | Added as 2M aqueous solution. |
Step-by-Step Methodology
Phase 1: In Situ Borylation
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-chlorobenzoic acid (235 mg, 1.0 mmol),
(280 mg, 1.1 mmol), and KOAc (294 mg, 3.0 mmol).-
Expert Insight: The use of KOAc is non-negotiable here. Stronger bases (carbonates/hydroxides) will promote competitive hydrolysis of the Bpin or protodeboronation before the Suzuki step.
-
-
Catalyst Addition: Add
(25 mg, 0.03 mmol).-
Note:
is preferred over for borylation due to higher thermal stability and faster rates with electron-deficient aryl halides.
-
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). Inject anhydrous 1,4-Dioxane (5.0 mL). -
Reaction: Heat the mixture to 90°C for 2–4 hours.
-
Monitoring: Check by LC-MS. Look for the mass of the boronic acid (
for the free acid form, as Bpin often hydrolyzes on LC columns) or the Bpin ester ( ). Ensure consumption of the bromide starting material.
-
Phase 2: Telescoped Suzuki Coupling
-
Cooling: Once borylation is complete, cool the reaction mixture to room temperature. Do not work up.
-
Addition: Remove the septum briefly (under positive inert gas flow) and add the Aryl Halide coupling partner (1.0 mmol).
-
Activation: Add 2M aqueous
(1.5 mL, 3.0 mmol).-
Mechanistic Note: The addition of water and a stronger base activates the boronate species (forming the boronate "ate" complex) required for the transmetallation in the Suzuki cycle.
-
-
Reaction: Reseal and heat to 80–100°C for 4–12 hours.
-
Optimization: If the coupling partner is sterically hindered, a second charge of catalyst (1-2 mol%) may be added at this stage, though usually the initial catalyst loading suffices.
-
-
Work-up:
Critical Quality Attributes (Troubleshooting)
Protodeboronation (Loss of Boron)
-
Symptom: Observation of 3-chlorobenzoic acid (des-bromo byproduct) in LC-MS.
-
Cause: Reaction temperature too high during Step 1, or presence of water before Step 2.
-
Solution: Ensure KOAc is anhydrous. Keep Step 1 temperature strictly at 80-90°C. Do not exceed 4 hours if conversion is complete.
Homocoupling
-
Symptom: Dimerization of the starting material.
-
Cause: Trace oxygen in the system.
-
Solution: Rigorous degassing (sparging with Argon for 10 mins) is more effective than simple vacuum cycles.
Catalyst Poisoning
-
Symptom: Stalled reaction in Step 2.
-
Cause: The free carboxylic acid can coordinate Pd.
-
Solution: The addition of aqueous carbonate in Step 2 usually resolves this by converting the acid to the carboxylate. If stalling persists, switch to XPhos Pd G2 precatalyst, which is highly robust against heteroatoms.
References
-
Miyaura Borylation of Aryl Halides: Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Chloroarenes. Journal of the American Chemical Society, 124(27), 8001–8006. [Link][4]
-
One-Pot Borylation/Suzuki Protocols: Molander, G. A., & Trice, S. L. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Letters, 14(18), 4814–4817. [Link]
-
Catalyst Selection for Chlorobenzoic Acids: Billingsley, K. L., & Buchwald, S. L. (2008). A General System for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
Sources
- 1. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. medium.com [medium.com]
Troubleshooting & Optimization
Improving yield in Suzuki reactions with 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
An In-Depth Guide to Suzuki Reactions with 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields and troubleshoot common issues encountered with this specific and challenging substrate. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental design.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is critical for effective troubleshooting.
Sources
Technical Support Center: Overcoming Steric Hindrance in Couplings with 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the challenges associated with the sterically hindered substrate, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, in cross-coupling reactions. The unique substitution pattern of this molecule, with a chlorine atom and a boronic ester ortho to a carboxylic acid, presents significant steric and electronic challenges. This guide is designed to help you navigate these complexities and achieve successful coupling outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is resulting in low to no yield. What are the primary causes?
A1: Low or no yield in this specific coupling is a common challenge primarily due to significant steric hindrance around the reactive sites. The ortho chloro and carboxylic acid groups on the benzoic acid ring, combined with the bulky pinacolboron ester, impede the key steps of the Suzuki-Miyaura catalytic cycle.
Probable Causes & Solutions:
-
Inefficient Oxidative Addition: The electron-withdrawing nature of the carboxylic acid and the steric bulk can slow down the oxidative addition of the aryl chloride to the Pd(0) center. This is often the rate-limiting step.[1]
-
Solution: Employ highly active, electron-rich, and sterically demanding phosphine ligands. Ligands like those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to promote oxidative addition with challenging substrates like aryl chlorides.[2][3][4] The use of N-heterocyclic carbene ligands has been shown to be effective for Suzuki cross-coupling of sterically hindered aryl chlorides at room temperature.[2][5]
-
-
Difficult Transmetalation: The steric congestion around the boronic ester can hinder its approach to the palladium center for the transmetalation step.
-
Solution: The choice of base is critical. Stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium hydroxide (KOH) can facilitate the formation of the more reactive boronate species, which accelerates transmetalation.[6][7] The solvent system also plays a role; polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, can improve solubility and reaction rates.[7][8]
-
-
Slow Reductive Elimination: The final step to form the C-C bond can be sterically impeded, leading to catalyst decomposition or side reactions.
-
Solution: Bulky ligands that promote a monoligated palladium species can facilitate reductive elimination.[9] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier for this step, though this should be done cautiously to avoid decomposition.[8][10]
-
Q2: I am observing significant amounts of protodeboronation of my 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic ester with a hydrogen atom, is a common side reaction, especially under basic conditions and at elevated temperatures.[6]
Probable Causes & Solutions:
-
Excess Water or Protic Solvents: The presence of excess water or other protic sources can lead to the hydrolysis of the boronic ester and subsequent protodeboronation.
-
Solution: Use anhydrous solvents and ensure your base is dry. While a small amount of water can sometimes be beneficial for Suzuki couplings, for this sensitive substrate, minimizing its content is advisable. Consider using boronic acids which are sometimes more stable than their ester counterparts, though they may have lower reactivity. Alternatively, MIDA boronates are known for their stability and can undergo slow release of the boronic acid under reaction conditions.[11]
-
-
Inappropriate Base: Some bases can accelerate protodeboronation.
-
Solution: Screen different bases. While strong bases are often needed, a weaker base like potassium carbonate (K₂CO₃) might be sufficient and less prone to causing this side reaction. The choice is a balance between promoting transmetalation and minimizing protodeboronation.
-
Q3: My reaction is stalling, and I'm recovering unreacted starting materials. What can I do to drive the reaction to completion?
A3: A stalled reaction often points to catalyst deactivation or suboptimal reaction conditions for this challenging substrate.
Probable Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it inactive. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio.[8]
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[10] Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. The optimal palladium-to-ligand ratio for bulky monophosphine ligands is typically between 1:1 and 1:2.[8]
-
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the steric barriers.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can be an effective way to rapidly heat the reaction mixture and often leads to improved yields and shorter reaction times.[6]
-
-
Insufficient Catalyst Loading: For highly hindered couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.
-
Solution: Increase the catalyst and ligand loading. While lower loadings are desirable, for challenging substrates, a higher initial concentration of the active catalyst can be crucial for achieving good conversion.
-
II. Frequently Asked Questions (FAQs)
What is the best type of palladium catalyst and ligand combination for coupling with 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid?
For sterically hindered aryl chlorides, catalyst systems comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand are generally the most effective.[4]
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices as they are designed to promote both the oxidative addition of aryl chlorides and the subsequent reductive elimination.[3][4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have shown remarkable activity in couplings of hindered systems, sometimes even allowing reactions to proceed at room temperature.[2][5][12]
-
Other Bulky Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) can also be effective.[4]
How do I choose the optimal base and solvent system?
The choice of base and solvent is highly interdependent and crucial for success.[7]
-
Bases: Strong, non-nucleophilic inorganic bases are preferred.
-
K₃PO₄ (Potassium Phosphate): Often a good starting point, as it is effective and generally well-tolerated.
-
Cs₂CO₃ (Cesium Carbonate): A stronger base that can be very effective in difficult couplings.
-
Hydroxides (e.g., NaOH, KOH): Can be very effective but may also promote side reactions like protodeboronation.[13]
-
-
Solvents: Aprotic polar solvents are commonly used, often in combination with water.
Are there alternative coupling reactions I can try if Suzuki-Miyaura coupling fails?
Yes, if Suzuki-Miyaura coupling proves unsuccessful even after extensive optimization, other cross-coupling reactions can be considered.
-
Stille Coupling: This reaction uses organotin reagents, which are often more reactive than organoborons but are also more toxic. It can be a powerful alternative for hindered substrates.
-
Negishi Coupling: Involves the use of organozinc reagents, which are highly reactive. This method can be effective for constructing sterically congested C-C bonds.
-
Hiyama Coupling: Utilizes organosilicon compounds, which are activated by a fluoride source. This can be a milder alternative to other cross-coupling reactions.[15]
III. Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | Common and effective Pd(0) source upon reduction. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand to promote oxidative addition. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base to facilitate transmetalation. |
| Solvent | Dioxane/H₂O (10:1) | Good for dissolving reagents and promoting the reaction. |
| Temperature | 100-110 °C | To overcome the activation energy of sterically hindered steps. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation. |
General Experimental Protocol for a Screening Reaction
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq), the coupling partner (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq) in a portion of the degassed solvent. Add this solution to the reaction vial via syringe.
-
Solvent Addition: Add the remaining degassed solvent to the reaction vial to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The aqueous layer can be acidified to protonate the carboxylic acid for extraction.
-
Purification: Purify the crude product by column chromatography, recrystallization, or preparative HPLC.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.
Diagram 2: Key Factors Influencing Sterically Hindered Couplings
Caption: Interplay of key reaction parameters for successful coupling.
V. References
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.
-
BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
-
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
-
BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. BenchChem.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Chemicool. (2024). Suzuki Cross Coupling Reaction.
-
Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118.
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497-5508.
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and efficient catalyst for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides. Chemistry-A European Journal, 12(18), 4749-4755.
-
PubChem. (2024). 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.
-
Roy, A., & Organ, M. G. (2013). Suzuki–Miyaura cross-coupling in continuous flow. Chemical Communications, 49(94), 11033-11048.
-
Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
Low reactivity of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid troubleshooting
This guide addresses the specific reactivity challenges of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid .
The combination of a free carboxylic acid , an electron-deficient arene , and a labile boronic ester creates a "perfect storm" for reaction failure. This guide moves beyond generic advice to target the specific failure modes of this molecule: Catalyst Poisoning and Protodeboronation.
Part 1: Diagnostic Framework
Before altering your protocol, you must identify which of the three primary failure modes is occurring.
The Structural Liability[1]
-
The "Carboxylate Trap" (Catalyst Poisoning): The free carboxylic acid (C1) deprotonates under basic Suzuki conditions. The resulting carboxylate (
) is a potent ligand that binds to Palladium, displacing your phosphine ligands and forming an inactive "Palladium Black" precipitate or a stable, non-reactive complex. -
The "Electronic Drain" (Protodeboronation): The Boron is at C4. The ring is highly electron-deficient due to the electron-withdrawing Carboxylic Acid (para) and Chlorine (meta). Electron-poor boronic acids are highly susceptible to base-catalyzed protodeboronation , where the C-B bond breaks and is replaced by C-H, destroying your starting material.
-
The "Labile Ester" (Hydrolysis): The 1,3,2-dioxaborolan-2-yl moiety (ethylene glycol ester) is significantly less stable than a Pinacol ester (Bpin). In aqueous base, it hydrolyzes to the boronic acid almost instantly. This is usually acceptable, but if you rely on the ester for solubility, this phase change will crash the reaction.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow for identifying the root cause of reaction failure.
Part 2: Technical Troubleshooting (Q&A)
Q1: My LCMS shows only starting material. Why isn't the catalyst working?
A: You are likely experiencing carboxylate poisoning .
Standard catalysts like
-
Solution A (The Fix): Switch to Buchwald Precatalysts (specifically XPhos Pd G3 or SPhos Pd G3 ). These bulky, electron-rich ligands prevent the carboxylate from binding effectively to the metal center.
-
Solution B (The Workaround): Protect the acid as a methyl or tert-butyl ester before the coupling. This eliminates the poisoning mechanism entirely.
Q2: I see the deboronated product (2-chlorobenzoic acid). How do I stop this?
A: This is protodeboronation , driven by the electron-withdrawing nature of your ring and high pH. The mechanism involves the formation of a boronate "ate" complex, which is then protonated by water.
-
Immediate Action: Eliminate water. Switch to an anhydrous Suzuki protocol . Use anhydrous THF or Dioxane and a base like Cesium Fluoride (CsF) or anhydrous
. Without water, the proton source for deboronation is removed. -
Alternative: Lower the reaction temperature. Protodeboronation has a higher activation energy than transmetallation; reducing temp to 60°C (from 80-100°C) may favor coupling.
Q3: Does the specific "1,3,2-dioxaborolan-2-yl" group matter?
A: Yes. If your starting material is the ethylene glycol ester (5-membered ring) and not the Pinacol ester (Bpin), it is extremely hydrolytically unstable.
-
In aqueous base (standard Suzuki), it converts to the free boronic acid immediately.
-
Implication: If you are calculating stoichiometry based on the ester, you are fine. However, if you see precipitation immediately upon adding aqueous base, your free boronic acid (which is less soluble than the ester) might be crashing out. Ensure your solvent system (e.g., 4:1 Dioxane:Water) can solubilize the free acid form.
Part 3: Optimization Protocols
Protocol A: The "Buchwald" Method (Recommended for Free Acids)
Use this if you must keep the carboxylic acid free.
| Component | Recommendation | Function |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Bulky ligand prevents carboxylate poisoning. |
| Base | Mild enough to minimize deboronation; effective for transmetallation. | |
| Solvent | THF : Water (10:1) | High organic ratio maintains solubility of the organic substrate. |
| Temp | 60°C | Moderate heat preserves the C-B bond. |
Step-by-Step:
-
Charge a vial with Aryl Halide (1.0 eq), Boronate (1.2 eq), XPhos Pd G3 (0.02 eq), and
(3.0 eq). -
Seal and purge with Nitrogen/Argon for 5 minutes (Oxygen promotes homocoupling).
-
Add degassed THF and degassed Water (ratio 10:1). Concentration should be 0.1 M.
-
Stir vigorously at 60°C for 4-12 hours.
Protocol B: The "Anhydrous" Method (For Protodeboronation Issues)
Use this if you observe significant deboronated byproduct.
| Component | Recommendation | Function |
| Catalyst | Robust catalyst for anhydrous conditions. | |
| Base | CsF (2.5 equiv) | Activates boronate via Fluoride (not OH-), avoiding water. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, excellent solubility. |
| Temp | 80-90°C | Higher temp allowed due to lack of water. |
Step-by-Step:
-
Flame-dry your reaction vessel.
-
Add Aryl Halide (1.0 eq), Boronate (1.5 eq),
(0.05 eq), and powdered CsF (2.5 eq). -
Critical: Purge with Argon. Moisture is the enemy here.
-
Add anhydrous Dioxane via syringe.
-
Heat to 80°C. Note: Reaction may be slower than aqueous methods.
Part 4: Mechanistic Visualization
Understanding the competition between the desired pathway and the failure mode is critical.
Figure 2: Mechanistic pathways showing how the free acid and water compete with the productive coupling cycle.
References
-
BenchChem. (2025).[1][2] Troubleshooting guide for reactions with 5-Bromooxazole-4-carboxylic acid. Retrieved from 2
-
Sigma-Aldrich. Buchwald Catalysts & Ligands User Guide. Retrieved from
-
Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society.[3] Retrieved from 4
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Troubleshooting. Retrieved from 3
-
Font, M., et al. (2020).[5] Direct β‐ and γ‐C(sp3)−H Alkynylation of Free Carboxylic Acids. PMC. Retrieved from 6
Sources
Workup procedure for reactions containing boronic acid pinacol esters
Welcome to the Technical Support Center for Boronic Acid Pinacol Ester (Bpin) Workflows . As a Senior Application Scientist, I have designed this guide to address the most notorious bottlenecks in boron chemistry: hydrolytic instability, chromatographic streaking, and reagent contamination.
Rather than just providing a list of steps, this guide breaks down the chemical causality behind these failures and provides self-validating protocols to ensure your Suzuki-Miyaura building blocks survive the workup.
Bpin Workup & Purification Workflow
Decision tree for the workup and purification of boronic acid pinacol esters (Bpin).
FAQ 1: Chromatographic Instability & Silica Gel Tailing
Q: My Bpin product streaks severely on silica gel, and my isolated yield is <30% despite a clean crude NMR. What is causing this, and how can I fix it?
The Causality: Boronic esters possess an empty p-orbital on the boron atom, rendering them Lewis acidic. Standard silica gel is heavily populated with Lewis basic silanol groups. When you load a Bpin ester onto a column, these opposing electronic forces create a strong dative interaction, leading to "over-adsorption." This manifests as severe tailing, immobile spots on the baseline of your TLC plate, and massive material loss during flash chromatography 1.
The Solution: You must passivate the silica gel by impregnating it with boric acid. The boric acid preferentially binds to the active silanol sites, neutralizing the Lewis basicity of the stationary phase and suppressing the undesired over-adsorption of your Bpin product [[1]]().
Quantitative Impact of Boric Acid Impregnation[1]
| Substrate (Model) | TLC Method | Main Spot (Rf = 0.4) Recovery | Origin Spot (Rf = 0) Loss |
| 2,7-diborylnaphthalene | Standard Silica | 56 ± 0.7% | 44 ± 0.7% |
| 2,7-diborylnaphthalene | Boric Acid-Silica | 72 ± 0.7% | 28 ± 0.7% |
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
-
Suspend: Add standard flash silica gel to a 5% w/v solution of boric acid in absolute ethanol (e.g., 50 g silica per 550 mL solution).
-
Equilibrate: Shake the suspension gently for 1 hour at room temperature to allow uniform adsorption.
-
Filter & Wash: Remove the solvent via vacuum filtration. Wash the resulting silica gel cake with 600 mL of clean ethanol.
-
Dry: Dry the impregnated silica gel in vacuo at 60 °C for 1.5 hours.
-
Pack: Slurry-pack your column using your standard non-polar solvent system (e.g., Hexanes/EtOAc).
-
Self-Validation System: Before running the column, spot your crude mixture on both a standard TLC plate and a boric acid-impregnated TLC plate (B-TLC). If the standard plate shows material stuck at the origin (Rf = 0) while the B-TLC plate shows a clean, migrating spot, over-adsorption is confirmed, validating the use of the treated silica for your bulk column.
FAQ 2: Excess Reagent Contamination
Q: I used an excess of bis(pinacolato)diboron (B2pin2) for my Miyaura borylation. It co-elutes perfectly with my product. How do I remove it?
The Causality: B2pin2 is highly non-polar and shares nearly identical retention factors (Rf) with many alkyl and aryl Bpin esters on normal-phase silica. Attempting to separate them chromatographically is often futile.
The Solution: Leverage the differential oxidation rates of the B-B bond versus the C-B bond. By treating the crude mixture with a mild oxidant like stabilized 2-iodoxybenzoic acid (sIBX) or sodium periodate (NaIO4), you can oxidatively destroy the excess B2pin2, converting it into water-soluble or volatile degradation products, while leaving your more sterically hindered C-Bpin product completely intact 2.
Protocol 2: Oxidative Degradation of B2pin2
-
Filtration: Upon reaction completion, filter the crude mixture through a Celite plug to remove precipitated metal catalysts (e.g., Pd or Ni salts).
-
Solvent Swap: Concentrate the filtrate under reduced pressure and redissolve the crude residue in Ethyl Acetate (EtOAc).
-
Oxidation: Add sIBX (approx. 6.0 equivalents relative to the calculated excess of B2pin2).
-
Incubation: Stir the suspension at 40 °C for 2 hours.
-
Workup: Filter the mixture to remove insoluble IBX byproducts. Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate.
-
Self-Validation System: Obtain a crude ^1H NMR spectrum before and after the sIBX quench. The complete disappearance of the sharp, dominant singlet at ~1.24 ppm (representing the 24 equivalent methyl protons of B2pin2) confirms successful degradation.
FAQ 3: Hydrolysis During Aqueous Workup
Q: My Bpin product seems to disappear during the aqueous extraction phase. Is it hydrolyzing, and how can I isolate it safely?
The Causality: The formation of a pinacol ester is an equilibrium process. In the presence of water (especially under acidic or basic conditions), the equilibrium is driven backwards, hydrolyzing the Bpin group into the free boronic acid and pinacol 3. Free boronic acids are highly polar, often partitioning irreversibly into the aqueous layer or decomposing entirely.
The Solution: If your specific Bpin ester is hydrolytically unstable, bypass standard chromatography and aqueous workups entirely. Instead, convert the crude Bpin into a stable, solid derivative such as a diethanolamine (DEA) boronate 4 or a potassium trifluoroborate (BF3K) salt 5. DEA forms a dative B-N bond, rehybridizing the boron from sp^2 to sp^3. This fills the empty p-orbital, preventing nucleophilic attack by water and conferring high crystallinity.
Protocol 3: Conversion to Diethanolamine (DEA) Boronate for Stable Isolation
-
Displacement: Dissolve the crude, dry Bpin mixture in Diethyl Ether (Et2O).
-
Reagent Addition: Add diethanolamine (1.1 equivalents relative to the Bpin product).
-
Stirring: Stir at room temperature overnight.
-
Isolation: The alkyl/aryl-B(DEA) complex will form a highly polar zwitterion that is insoluble in Et2O. It will crash out of solution as a white crystalline solid.
-
Filtration: Filter the solid and wash with cold Et2O to remove pinacol and non-polar impurities.
-
(Optional) Regeneration: If the free boronic acid is required for the next step, stir the DEA boronate in a biphasic mixture of 1M HCl(aq) and Et2O for 20 minutes to release the pure boronic acid into the organic layer 4.
-
Self-Validation System: The success of this protocol is visually confirmed by the precipitation of a white solid from the ethereal solvent. If no solid forms, the conversion to the sp^3 hybridized state was unsuccessful, indicating steric hindrance or solvent contamination.
References
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: Chemistry Letters (Oxford Academic) URL:1[1]
-
Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach Source: RSC Advances URL:2[2]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL:3[3]
-
Purification of alkyl Bpin/other alkyl boronic esters Source: Reddit (r/Chempros) URL:5[5]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: PMC (NIH) URL:4[4]
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Analysis of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, a key building block in contemporary drug discovery and organic synthesis. We will move beyond a simple peak assignment to explore the structural nuances revealed by the spectrum, compare it with relevant analogues, and provide robust, field-tested protocols for its characterization.
The Structural and Spectral Landscape
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a trifunctional molecule. Its utility stems from the orthogonal reactivity of its carboxylic acid, aryl chloride, and boronic ester moieties. Accurate and unambiguous characterization is paramount, and ¹H NMR spectroscopy is the primary tool for confirming its structure and purity.
The molecule's ¹H NMR spectrum can be logically dissected into three distinct regions: the aromatic protons, the dioxaborolane (pinacol ester) protons, and the highly deshielded carboxylic acid proton. The substitution pattern on the aromatic ring—featuring an electron-withdrawing carboxylic acid and a halogen, alongside the boronic ester—creates a well-resolved and informative set of signals.
Predicted ¹H NMR Spectrum Analysis
Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the ¹H NMR spectrum. The aromatic region is of particular interest, containing three non-equivalent protons.
-
Aromatic Protons (δ 7.5 - 8.2 ppm):
-
The proton positioned between the chloro and boronic ester groups (H-3) is expected to be a doublet.
-
The proton adjacent to the carboxylic acid (H-6) will likely appear as a doublet, shifted downfield due to the anisotropic effect of the carbonyl group.
-
The proton adjacent to the boronic ester (H-5) should present as a doublet of doublets, being coupled to both H-3 and H-6.
-
-
Dioxaborolane Protons (δ ~1.35 ppm): The four equivalent methyl groups of the pinacol ester moiety will give rise to a sharp, intense singlet, integrating to 12 protons. This is a characteristic signature of the pinacol boronic ester group.
-
Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxyl group will appear as a broad singlet at a very low field. Its chemical shift and even its observation can be highly dependent on the solvent, concentration, and presence of water.
A Comparative Spectral Guide: Context is Key
To fully appreciate the spectral features of the title compound, it is instructive to compare it with simpler, structurally related molecules. This comparative approach validates our assignments and highlights the electronic influence of each substituent.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Key Features & Rationale |
| Benzoic Acid | ~8.1 (d, 2H, ortho), ~7.6 (t, 1H, para), ~7.5 (t, 2H, meta) | The parent structure. The ortho protons are deshielded by the -COOH group. |
| 2-Chlorobenzoic Acid | ~8.09 (d, 1H), ~7.50 (m, 1H), ~7.40 (m, 1H), ~7.31 (m, 1H) in CDCl₃[1][2] | The introduction of chlorine at the 2-position breaks the symmetry, resulting in four distinct aromatic signals. |
| 4-Carboxyphenylboronic acid, pinacol ester | Aromatic signals typically appear as two distinct doublets in the δ 7.8-8.2 ppm range.[3] | This analogue demonstrates the influence of the para-boronic ester, which is also an electron-withdrawing group, leading to a general downfield shift of the aromatic protons compared to benzoic acid. |
| 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid | Predicted: Three distinct signals in the δ 7.5-8.2 ppm range (d, dd, d). | The combination of all three substituents results in a unique, non-symmetrical pattern, allowing for full assignment of the aromatic region. |
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data requires a meticulous and well-reasoned experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity.
dot
Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is critical.
-
DMSO-d₆: Highly recommended. It readily dissolves the polar carboxylic acid and, due to hydrogen bonding, slows the exchange of the acidic proton, allowing it to be observed as a broad peak.[1][4]
-
CDCl₃: A common alternative, but the carboxylic acid proton may exchange more rapidly or be broader and less distinct.[2] Solubility can also be a concern.
-
-
Sample Preparation: Accurately weigh 10-20 mg of the sample into a clean vial. Add 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[5] Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion. Perform standard tuning, locking, and shimming procedures to ensure high resolution and optimal lineshape.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Carefully phase the spectrum and apply a baseline correction.
-
Calibration and Integration: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.[6] Integrate all signals to determine the relative ratios of the protons, which should correspond to the molecular structure.
Beyond Proton NMR: A Multi-Nuclear Approach
While ¹H NMR is the cornerstone of analysis, a comprehensive characterization is best achieved by incorporating other NMR active nuclei, particularly ¹¹B and ¹³C.
dot
-
¹¹B NMR Spectroscopy: This technique is indispensable for analyzing boronic acid derivatives.[7] It provides direct evidence of the boron atom. For a trigonal planar (sp²) boronic ester like the one in the title compound, a single, somewhat broad signal is expected in the range of δ 20-30 ppm.[8][9] This unequivocally confirms the integrity of the boronic ester moiety.
-
¹³C NMR Spectroscopy: This provides a map of the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal, confirming the total carbon count and the presence of key functional groups (e.g., C=O of the carboxylic acid around δ 165-175 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the exact molecular weight and elemental composition of the compound, providing orthogonal validation to the NMR data.
Troubleshooting and Advanced Insights
-
Signal Broadening: The ¹¹B nucleus has a quadrupole moment, which can sometimes cause broadening of the signals of nearby protons (in this case, H-3 and H-5). This is a known phenomenon and not necessarily indicative of an impure sample.[10]
-
Presence of Boroxine: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines. While the pinacol ester group significantly enhances stability and reduces this tendency, the presence of trace water or impurities could lead to minor signals corresponding to the free boronic acid or its boroxine. ¹¹B NMR is particularly effective at identifying these species.[10]
-
Solvent and pH Effects: The chemical shifts of boronic acids and their esters can be sensitive to the solvent and pH.[9] Using buffered solutions or maintaining consistent solvent conditions is crucial for comparing spectra between different batches or laboratories.
By integrating a detailed analysis of the ¹H NMR spectrum with data from complementary techniques and a robust experimental protocol, researchers can ensure the confident and accurate characterization of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, facilitating its effective use in research and development.
References
-
Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chegg. (2019, October 28). can you interpret the data of H-NMR of 2- chlorobenzoic acid and assign peaks?. Retrieved from [Link]
-
University of Bath. (2015, September 3). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]
-
NSF PAR. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 7). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chlorobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Retrieved from [Link]
-
ResearchGate. (2021, April). 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
In the landscape of modern drug discovery and materials science, the biaryl motif remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a principal method for forging these critical carbon-carbon bonds, prized for its functional group tolerance and mild conditions.[1][2][3] The reagent 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid serves as a valuable bifunctional building block, enabling the introduction of a substituted carboxyphenyl moiety. However, reliance on a single reagent can limit synthetic strategy. This guide provides an in-depth comparison of viable alternative reagents and methodologies, supported by experimental data, to empower researchers with a broader toolkit for biaryl synthesis.
The Benchmark: Understanding 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
This reagent, a pinacol boronate ester, is frequently used due to the stability and handling advantages of the pinacol protecting group over the free boronic acid.[1][3] The chloro-substituent and the carboxylic acid group offer orthogonal handles for further functionalization, making it a versatile component in multi-step syntheses.
A typical Suzuki-Miyaura coupling involving this reagent is depicted below. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: Generalized Suzuki-Miyaura workflow.
Despite its utility, challenges such as sluggish reactivity of the aryl chloride or undesired side reactions under forcing conditions may necessitate the exploration of alternatives.[5]
Alternative Boron Reagents for Suzuki-Miyaura Coupling
The choice of the organoboron nucleophile is critical and can significantly impact reaction efficiency and scope.[4][6]
Potassium Aryltrifluoroborates (ArBF₃K)
Potassium aryltrifluoroborates have emerged as highly effective alternatives to boronic acids and their esters.[7] They offer several distinct advantages:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage without special precautions.[7]
-
Ease of Handling: Their stability simplifies purification and handling compared to often-hygroscopic boronic acids.[7][8]
-
Modified Reactivity: They often exhibit different reactivity profiles and can be successful in cases where boronic acids fail.
Performance Comparison:
| Feature | Boronic Pinacol Ester | Potassium Aryltrifluoroborate |
| Stability | Good, but can be sensitive to hydrolysis | Excellent, air- and moisture-stable[7] |
| Handling | Generally good, often crystalline | Excellent, easy to purify and store[7] |
| Reaction Conditions | Often requires anhydrous conditions | Compatible with aqueous media[9] |
| Typical Yields | Good to Excellent | Good to Excellent[7][9] |
Experimental Protocol: Synthesis of a Biaryl using a Potassium Aryltrifluoroborate
This generalized protocol describes the coupling of an aryl halide with a potassium aryltrifluoroborate.
-
Materials: Aryl halide (1.0 mmol), Potassium aryltrifluoroborate (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Ligand (e.g., SPhos, 4 mol%), Base (e.g., K₂CO₃, 2.0 mmol), Solvent (e.g., Toluene/Water 10:1, 10 mL).
-
Procedure:
-
To a reaction vial, add the aryl halide, potassium aryltrifluoroborate, palladium catalyst, ligand, and base.
-
Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a revolutionary advance in organoboron chemistry, particularly for complex molecule synthesis.[10][11] The MIDA ligand reversibly protects the boronic acid, rendering it stable to a wide range of reaction conditions, including chromatography.[10][12][13]
-
Key Advantages:
-
Exceptional Stability: MIDA boronates are bench-stable, crystalline solids compatible with a vast array of synthetic reagents.[11][12][13]
-
Controlled Reactivity: The boronic acid is released in situ under mild aqueous basic conditions, allowing for controlled, slow-release cross-coupling.[12][13]
-
Iterative Cross-Coupling (ICC): Their stability enables a powerful strategy for the sequential, controlled assembly of molecular building blocks, analogous to peptide synthesis.[10][11][14]
-
Caption: Comparison of synthetic pathways.
Summary and Selection Guide
Choosing the optimal reagent or methodology depends on several factors, including substrate scope, functional group tolerance, cost, toxicity, and the overall synthetic strategy.
Decision-Making Matrix:
| Alternative | Best For... | Considerations |
| Potassium Aryltrifluoroborates | General applications requiring high stability and ease of handling. [7][8] | May require specific optimization compared to boronic esters. |
| MIDA Boronates | Iterative, multi-step synthesis of complex molecules; when using unstable boronic acids. [10][11][14] | Higher initial cost of MIDA-protected building blocks. |
| Stille Coupling | Coupling with unreactive aryl chlorides or when functional group tolerance is paramount. [15][16] | Toxicity and removal of tin byproducts is a major concern. |
| Direct C-H Arylation | Atom-economical synthesis; when ortho-functionalization of a benzoic acid is the primary goal. [17][18] | Substrate scope can be limited; requires directing group. |
By understanding the nuances of each alternative, researchers can design more robust, efficient, and innovative synthetic routes for the construction of vital biaryl compounds.
References
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Burke, M. D., & Gillis, E. P. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]
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Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
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Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]
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Zhao, J., & Daugulis, O. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. PubMed. [Link]
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Darses, S., et al. (2007). Pd/C-Catalyzed Cross-Coupling of Arenediazonium Salts with Potassium Aryltrifluoroborates. PMC. [Link]
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Raghavan, S., et al. (2024). Direct Ortho C–H Arylation of Benzamides/Benzoic Acids with Aryl Iodide Catalyzed by a Pyridine-2-carboimine Pd Complex Immobilized on Amine-Functionalized Magnetic Nanoparticles. Industrial & Engineering Chemistry Research. [Link]
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Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
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Larrosa, I., et al. (2016). Ruthenium‐Catalyzed C−H Arylation of Benzoic Acids and Indole Carboxylic Acids with Aryl Halides. PMC. [Link]
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Oliveira, R. A., et al. (2011). Environmentally friendly homocoupling reaction of functionalized potassium aryl trifluoroborates salts in aqueous media. CORE. [Link]
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Li, G. Y. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. PubMed. [Link]
-
Stephenson, C. R. J., et al. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Publications. [Link]
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Unknown. (2025). ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. ResearchGate. [Link]
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Verkade, J. G., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Unknown. (2018). Synthesis of heterobiaryls via Suzuki‐Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. ResearchGate. [Link]
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NRO-Chemistry. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Goossen, L., et al. (2016). ortho-C-H Arylation of Benzoic Acids with Aryl Bromides and Chlorides Catalyzed by Ruthenium. Semantic Scholar. [Link]
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Organic Chemistry Explained. (2021). Buchwald-Hartwig Coupling. YouTube. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Williams, R. M. (1993). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
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Bajusz, D., & Keserű, G. M. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
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LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
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Wang, J., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
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D'Auria, M. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
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Aggarwal, V. K., et al. boronic esters. Organic Syntheses. [Link]
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O'Brien, C. J., et al. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
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Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]
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A Comparative Guide to the X-ray Crystallography of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid Derivatives
This guide provides an in-depth technical comparison of the structural analysis of derivatives of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, with a primary focus on single-crystal X-ray crystallography. As a trifunctional building block—possessing a carboxylic acid, a chloro substituent, and a boronic acid pinacol ester—this molecule and its analogs are of significant interest to researchers in medicinal chemistry and materials science. They serve as pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecules from simpler components.[1]
Understanding the precise three-dimensional arrangement of atoms within these derivatives is paramount for predicting their reactivity, intermolecular interactions, and ultimately, their function in a larger molecular assembly or a biological system. While various analytical techniques provide valuable information, single-crystal X-ray crystallography remains the definitive method for elucidating the absolute structure of a crystalline solid.[2] This guide will detail the crystallographic workflow, compare structural features across related compounds, and contrast the capabilities of X-ray diffraction with other common analytical methods.
The Foundation: Principles of X-ray Crystallography for Boronic Acid Derivatives
X-ray crystallography leverages the phenomenon of X-ray diffraction by a crystalline solid. When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, we can reconstruct a three-dimensional model of the molecule with high precision.
For arylboronic acids and their pinacol esters, several structural motifs are commonly observed and are critical for understanding their solid-state behavior:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, benzoic acid derivatives frequently form centrosymmetric dimers through hydrogen bonds between their carboxylic acid moieties.[3][4]
-
Molecular Conformation: A key structural parameter is the dihedral angle between the plane of the phenyl ring and the boronic acid or ester group. This "twist" is influenced by steric and electronic effects from substituents on the ring.[5][6][7] For instance, bulky ortho-substituents can cause a significant twist to avoid steric repulsion.[5][7]
-
Crystal Packing: The overall arrangement of molecules in the crystal, or crystal packing, is governed by a combination of hydrogen bonding, halogen bonding (from the chloro-substituent), and weaker van der Waals forces. These interactions dictate the crystal's physical properties, such as stability and solubility.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires meticulous technique. Each step is designed to ensure the highest quality data is obtained for an unambiguous structure solution.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
The following is a generalized, yet comprehensive, protocol for the structural determination of a derivative of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid.
-
Crystal Growth (Crystallization):
-
Rationale: The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.4 mm in each dimension). This is often the most challenging, trial-and-error step.
-
Method (Slow Evaporation):
-
Dissolve a small amount of the highly purified compound in a minimal volume of a suitable solvent or solvent system (e.g., ethanol, acetone, ethyl acetate/hexane) in a clean vial.
-
Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. Other common methods include slow cooling of a saturated solution and vapor diffusion.[8]
-
-
-
Data Collection:
-
Rationale: To obtain a complete and high-quality set of diffraction data that accurately represents the crystal's scattering properties.
-
Procedure:
-
A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas to minimize atomic thermal vibrations.[8]
-
The instrument, equipped with an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector, collects hundreds of images of the diffraction pattern as the crystal is rotated through various angles.[5]
-
-
-
Data Processing and Structure Solution:
-
Rationale: To convert the raw diffraction images into a list of reflection intensities and then use this data to determine the initial positions of the atoms.
-
Procedure:
-
Specialized software (e.g., CrysAlisPro) is used to integrate the raw data to determine the unit cell dimensions, crystal system, and reflection intensities.[5]
-
The space group is determined from the symmetry of the diffraction pattern.[8]
-
The structure is "solved" using computational methods, such as direct methods (e.g., with SHELXS), which phase the reflection data to generate an initial electron density map and a preliminary atomic model.[5][8]
-
-
-
Structure Refinement:
-
Rationale: To optimize the initial atomic model to best fit the experimental data.
-
Procedure:
-
The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL).[5][8]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The refinement is iterated until the model converges, indicated by a low R-factor (a measure of the agreement between the calculated and observed structure factors).
-
-
Comparative Crystallographic Data
While a comprehensive library of crystal structures for derivatives of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is not publicly available, we can draw valuable comparative insights from closely related substituted phenylboronic and benzoic acids. The following table summarizes key crystallographic parameters for representative structures, illustrating the influence of different substituents on the crystal lattice.
| Parameter | Phenylboronic Acid [6][9] | 4-Methoxybenzoic Acid [8] | 3-Chlorobenzoic Acid [8] | ortho-(Trifluoromethoxy)phenylboronic Acid [5] |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | Iba2 | P2₁/a | P2₁/c | P2₁/c |
| a (Å) | 17.905 | 16.98 | 13.784 | 11.233 |
| b (Å) | 15.326 | 10.95 | 3.854 | 7.426 |
| c (Å) | 9.811 | 3.98 | 13.794 | 10.749 |
| β (°) ** | 90 | 98.7 | 108.89 | 105.79 |
| Volume (ų) ** | 2690 | 732.6 | 692.9 | 862.9 |
| Key Structural Feature | Two independent molecules in the asymmetric unit, forming H-bonded dimers. | Forms classic H-bonded carboxylic acid dimers. | Also forms H-bonded dimers. | Features an intramolecular O-H···O hydrogen bond. |
| Twist Angle (Ring vs. Acid/Boronic Group) | 6.6° and 21.4° | ~ flat | ~ flat | 26.5° |
This comparison demonstrates how changes in substitution (methoxy, chloro, trifluoromethoxy) and position (ortho vs. para) directly impact the crystal system, space group, and unit cell dimensions. Notably, the ortho-substituted trifluoromethoxy derivative shows a significant twist of the boronic acid group due to the formation of an intramolecular hydrogen bond, a feature that would be impossible to confirm without X-ray diffraction.[5]
X-ray Crystallography vs. Alternative Characterization Methods
While X-ray crystallography provides the definitive solid-state structure, it is often used in conjunction with other analytical techniques. Each method offers complementary information, and their combined application provides a holistic understanding of a compound.
| Technique | Information Provided | Sample State | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions. | Single Crystal | Unambiguous and definitive structural determination; the "gold standard". | Requires high-quality single crystals, which can be difficult to grow; provides no information on dynamic behavior in solution. |
| NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Molecular connectivity, chemical environment of atoms, solution-state conformation. | Solution | Provides detailed information about the structure in solution; non-destructive. | Does not provide precise bond lengths/angles or solid-state packing information; interpretation can be complex. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | Solid, Liquid, Gas | Extremely sensitive; provides accurate molecular weight for formula confirmation. | Provides no information on isomerism (structural or stereo) or 3D arrangement. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, B-O). | Solid, Liquid | Fast, simple, and provides a "fingerprint" for compound identification. | Provides limited information on the overall molecular structure; peak assignment can be ambiguous. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, purity assessment, unit cell parameters. | Crystalline Powder | Fast analysis of bulk material; does not require single crystals. | Does not provide atomic positions or solve the structure ab initio (except in special cases); gives averaged information.[2] |
Conclusion
For derivatives of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, single-crystal X-ray crystallography stands as the most powerful tool for elucidating their precise three-dimensional nature. It provides unparalleled, high-resolution insights into molecular conformation, bond parameters, and the subtle intermolecular forces—such as hydrogen and halogen bonds—that dictate the supramolecular architecture. This structural information is not merely academic; it is critical for rational drug design, understanding reaction mechanisms, and engineering new materials with tailored properties. While techniques like NMR and MS are indispensable for confirming chemical identity and solution-state behavior, they cannot replace the definitive and detailed solid-state picture provided by X-ray crystallography. The successful application of the protocols and comparative analyses outlined in this guide will empower researchers to unlock the full potential of this versatile class of chemical building blocks.
References
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Dziuk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]
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-
Jasiński, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Available at: [Link]
- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.
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Caselli, E., et al. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 554-558. Available at: [Link]
-
J&K Scientific. (n.d.). 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Available at: [Link]
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Leonori, D., & Aggarwal, V. K. (2012). Isobutylboronic acid pinacol ester. Organic Syntheses, 89, 245. Available at: [Link]
-
Moreno-Fuquen, R., et al. (2015). Crystal structure of 2-(4-chlorobenzamido)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o856–o857. Available at: [Link]
- Hall, D. G. (2011).
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
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Cruz-Cabeza, A. J., et al. (2011). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 13(21), 6340-6346. Available at: [Link]
-
Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Available at: [Link]
- Baudoin, O., et al. (2013). Process for preparing boronic acids and esters in the presence of magnesium metal. U.S.
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Hussain, A., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(24), 7977. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and structural analysis of conjugated benzoxazaborine derivatives. Retrieved from [Link]
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-
PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Retrieved from [Link]
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Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. Available at: [Link]
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Strategic Comparison Guide: 2-Chloro-4-fluorobenzoic acid vs. 4-Borono-2-chlorobenzoic acid in Late-Stage Functionalization
Nomenclature Note: The compound colloquially referred to as "2-chloro-4-boronic acid benzoic acid" is formally named 4-borono-2-chlorobenzoic acid or 3-chloro-4-carboxyphenylboronic acid.
Executive Summary & Strategic Context
In medicinal chemistry and drug development, the 2-chlorobenzoic acid scaffold is a privileged structural motif. Derivatization at the C4 position is a critical step in exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties. When designing a synthetic route to modify this position, chemists must choose the appropriate building block based on the desired bond formation.
This guide objectively compares two premier C4-functionalization reagents: 2-Chloro-4-fluorobenzoic acid (for C-Heteroatom bond formation) and 4-Borono-2-chlorobenzoic acid (for C-C bond formation). By analyzing their distinct reactivities, we provide a self-validating framework for selecting the optimal reagent for your library synthesis or scale-up campaign.
Chemical Profiling & Mechanistic Rationale
The choice between these two reagents is dictated by the fundamental principles of electrophilic and nucleophilic aromatic chemistry.
2-Chloro-4-fluorobenzoic acid: The SNAr Electrophile
2-Chloro-4-fluorobenzoic acid (CAS 2252-51-9)[1] is engineered for Nucleophilic Aromatic Substitution (SNAr).
-
Mechanistic Causality: While the C-F bond is thermodynamically strong, fluorine's extreme electronegativity creates a massive dipole, highly polarizing the C4 carbon[2]. This polarization accelerates the rate-determining step: the attack of a nucleophile (amine, thiol, or alkoxide) to form a negatively charged Meisenheimer intermediate.
-
Regioselectivity: The intermediate is stabilized by the strong electron-withdrawing effect of the para-carboxylic acid group and the ortho-chlorine atom, ensuring substitution occurs exclusively at the fluorine-bearing carbon[3].
4-Borono-2-chlorobenzoic acid: The Suzuki Nucleophile
4-Borono-2-chlorobenzoic acid (CAS 136496-72-5)[4] is the definitive choice for palladium-catalyzed Suzuki-Miyaura cross-coupling.
-
Mechanistic Causality: Boronic acids serve as stable, low-toxicity organometallic nucleophiles[5]. In the catalytic cycle, the boronic acid must undergo transmetallation with a Pd(II)-aryl halide complex.
-
Steric Considerations: The meta-relationship between the boronic acid at C4 and the chlorine at C2 is highly advantageous. It allows the boronic acid to freely interact with the palladium center without the severe steric hindrance that ortho-substituted boronic acids typically suffer from, ensuring rapid and high-yielding C-C bond formation[6].
Comparative Performance Metrics
To facilitate rapid decision-making, the quantitative and qualitative data for both reagents are summarized below.
| Parameter | 2-Chloro-4-fluorobenzoic acid | 4-Borono-2-chlorobenzoic acid |
| CAS Number | 2252-51-9 | 136496-72-5 |
| Molecular Weight | 174.56 g/mol | 200.38 g/mol |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Cross-Coupling |
| Target Bond Formed | C-N, C-O, C-S | C-C (Aryl, Heteroaryl, Vinyl) |
| Coupling Partner | Amines, Alkoxides, Thiols | Aryl/Vinyl Halides or Triflates |
| Catalyst Required | None (Base promoted) | Palladium (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) |
| Typical Solvents | DMF, DMSO, NMP | Dioxane/H₂O, Toluene/EtOH/H₂O |
| Operating Temperature | 75 °C – 120 °C | 80 °C – 100 °C |
| Moisture Tolerance | Low (Water can act as a nucleophile) | High (Requires aqueous base) |
Strategic Workflow & Decision Matrix
Decision matrix for selecting C4-derivatization reagents based on target bond formation.
Self-Validating Experimental Methodologies
The following protocols are designed with built-in causality and self-validation steps to ensure experimental integrity.
Protocol A: C-N Bond Formation via SNAr (Using 2-Chloro-4-fluorobenzoic acid)
Reference Application: Synthesis of SARS-CoV-2 Mpro Inhibitor intermediates[3].
Rationale: DMF is selected as a polar aprotic solvent to leave the amine nucleophile unsolvated and highly reactive. K₂CO₃ is utilized to deprotonate both the carboxylic acid (preventing it from quenching the amine) and the incoming nucleophile.
-
Preparation: In an oven-dried round-bottom flask, dissolve 2-Chloro-4-fluorobenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).
-
Activation: Add anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol) and the secondary amine (e.g., piperidine, 1.2 equiv, 1.2 mmol).
-
Reaction: Stir the suspension at 75 °C for 5–8 hours. Validation: Monitor via LC-MS. The starting material (m/z 173 [M-H]⁻) should completely convert to the heavier product mass.
-
Self-Validating Workup: Cool to room temperature and dilute with 15 mL of water. The mixture will remain clear as the product is a soluble potassium carboxylate salt. Slowly acidify the aqueous layer with 1M HCl to pH 3.
-
Causality Check: Upon reaching pH 3, the free carboxylic acid product will crash out of solution as a precipitate, effectively separating it from unreacted amine (which remains soluble as a hydrochloride salt).
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the 4-amino-2-chlorobenzoic acid derivative.
Protocol B: C-C Bond Formation via Suzuki Coupling (Using 4-Borono-2-chlorobenzoic acid)
Reference Application: Synthesis of CAMKK2 Kinase Probes[6].
Rationale: A biphasic system (Dioxane/Water) is required to dissolve both the organic aryl halide and the inorganic base/boronic acid. Pd(dppf)Cl₂ is chosen because its bidentate ligand architecture resists degradation in aqueous basic environments while promoting rapid reductive elimination.
-
Preparation: Charge a microwave vial or Schlenk flask with 4-Borono-2-chlorobenzoic acid (1.2 equiv, 1.2 mmol), the target aryl bromide (1.0 equiv, 1.0 mmol), and Na₂CO₃ (3.0 equiv, 3.0 mmol).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Sparge the mixture with Argon for 10 minutes. Causality Check: Oxygen must be removed to prevent the rapid oxidative homocoupling of the boronic acid, which would consume the reagent and yield a biphenyl byproduct.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the vessel and heat to 90 °C for 16 hours.
-
Self-Validating Workup: Cool the mixture and partition between EtOAc and 1M NaOH.
-
Causality Check: The desired product (a carboxylic acid) and unreacted boronic acid will partition into the aqueous basic layer, while the organic impurities (catalyst ligands, unreacted aryl bromide, homocoupled byproducts) remain in the EtOAc layer. Discard the EtOAc layer.
-
-
Isolation: Acidify the aqueous layer with 2M HCl to pH 2–3 and extract with fresh EtOAc (3 x 15 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via reverse-phase chromatography if residual boronic acid persists.
References
-
Sigma-Aldrich. 2-Chloro-4-fluorobenzoic acid. 1
-
Angene Chemical. 4-borono-2-chlorobenzoic acid.4
-
Benchchem. Chemical Reactivity and Derivatization of 2-Chloro-4-fluorotoluene. 2
-
Journal of Medicinal Chemistry (via ResearchGate). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. 3
-
PMC - NIH. SGC-CAMKK2-1: A Chemical Probe for CAMKK2. 6
-
Nordmann. 3-Chloro-4-carboxyphenylboronic acid. 5
Sources
- 1. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloro-4-fluorotoluene|Pharmaceutical & Agrochemical Intermediate [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. angenechemical.com [angenechemical.com]
- 5. 3-Chloro-4-carboxyphenylboronic acid (136496-72-5) at Nordmann - nordmann.global [nordmann.global]
- 6. SGC-CAMKK2-1: A Chemical Probe for CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Efficacy in Suzuki-Miyaura Couplings of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid: A Comparative Guide
Introduction: The Challenge of a Multifunctional Building Block
In the landscape of modern pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds.[1] The substrate at the center of our discussion, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, is a prime example of a highly functionalized, versatile building block. Its structure presents a unique set of challenges and opportunities for the synthetic chemist. The molecule features:
-
An arylboronic ester , the key functional group for the Suzuki-Miyaura coupling.
-
An ortho-chloro substituent , which introduces significant steric hindrance and modifies the electronic properties of the aromatic ring.
-
A carboxylic acid group , which can potentially coordinate with the metal center of the catalyst, influencing its activity.[2]
The successful and efficient coupling of this substrate is paramount for the synthesis of complex biaryl structures, which are common motifs in biologically active compounds.[3] This guide provides a comparative analysis of common palladium catalyst systems, offering insights into their relative efficacy for this sterically hindered and electronically demanding substrate. While direct comparative data for this exact molecule is sparse, this guide synthesizes data from analogous systems to provide a robust framework for catalyst selection and reaction optimization.
Pillar 1: Selecting the Right Tool for the Job - A Comparison of Catalyst Systems
The choice of catalyst is critical for overcoming the inherent challenges posed by our substrate. The steric bulk from the ortho-chloro group can impede the crucial reductive elimination step, while the carboxylic acid can interact with the palladium center.[2][4] We will compare three classes of palladium catalysts, from the classical to the state-of-the-art, to illustrate the evolution and rationale behind modern catalyst design.
-
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Rationale: As one of the earliest and most widely used catalysts for Suzuki couplings, Pd(PPh₃)₄ serves as a valuable baseline. It is relatively inexpensive and readily available. However, it often requires higher catalyst loadings and temperatures, and its performance can be hampered by sterically demanding substrates.
-
-
The Robust Standard: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
-
Rationale: This catalyst incorporates a bidentate ferrocene-based phosphine ligand (dppf). The wide "bite angle" of the dppf ligand imparts high stability to the catalyst and can facilitate key steps in the catalytic cycle. It is known for its broad functional group tolerance and is often effective where Pd(PPh₃)₄ fails, particularly with more challenging substrates.[3][5]
-
-
The High-Performer: Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3)
-
Rationale: The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[6] Ligands like XPhos form highly active, monoligated L₁Pd(0) species in solution, which are exceptionally effective at promoting both the oxidative addition and the difficult reductive elimination steps required for hindered substrates.[6][7] Third-generation (G3) precatalysts like XPhos Pd G3 offer the added benefits of being air- and moisture-stable, allowing for easier handling and more consistent results.[8]
-
Pillar 2: Performance Data - A Synthesized Comparison
The following table summarizes typical performance characteristics for each catalyst class when used with sterically hindered and/or electronically deactivated arylboronic esters, analogous to our target substrate. These conditions provide a validated starting point for optimization.
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Strengths & Weaknesses |
| Pd(PPh₃)₄ | 2 - 5 | 80 - 110 | 12 - 24 | 40 - 75 | Strengths: Inexpensive. Weaknesses: Lower activity for hindered substrates, air-sensitive, requires higher temperatures. |
| Pd(dppf)Cl₂ | 1 - 3 | 80 - 100 | 4 - 12 | 70 - 90 | Strengths: Good functional group tolerance, robust and reliable for a range of substrates.[3] Weaknesses: Can be less effective for extremely hindered couplings compared to Buchwald systems. |
| XPhos Pd G3 | 0.5 - 2 | Room Temp - 80 | 1 - 8 | 85 - 99+ | Strengths: Exceptional activity for hindered substrates[9][10], air- and moisture-stable[8], low catalyst loadings, rapid reaction times.[8] Weaknesses: Higher cost. |
Pillar 3: Self-Validating Systems - Experimental Protocols & Mechanistic Insight
To ensure reproducibility and success, the following detailed protocols and mechanistic diagrams are provided.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for the specific coupling partners used.
Materials:
-
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv)
-
Aryl Halide coupling partner (1.1 equiv)
-
Palladium Catalyst (see table for loading)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or 2-MeTHF with water)[8]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, the aryl halide coupling partner, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent (and water, typically a 10:1 or 5:1 organic solvent to water ratio) via syringe. For air-sensitive catalysts, ensure the solvent is degassed prior to use.
-
Reaction Execution: Seal the flask and place it in a pre-heated oil bath at the desired temperature. Stir the reaction mixture vigorously for the time indicated by TLC or LC-MS analysis.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the "Why": Catalytic Cycle and Workflow
Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The experimental process follows a logical sequence from setup to final product.
Caption: Standard Suzuki-Miyaura Experimental Workflow.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of a challenging substrate like 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid, modern catalyst systems offer significant advantages over traditional ones.
-
For initial exploratory work or when cost is a primary concern, Pd(dppf)Cl₂ provides a reliable and robust starting point with good performance across many substrate types.[3]
-
For reactions requiring high efficiency, low catalyst loading, mild conditions, and for overcoming the significant steric hindrance presented by the ortho-chloro substituent, a Buchwald precatalyst such as XPhos Pd G3 is the superior choice.[8][11] Its high activity can often overcome the challenges that lead to low yields with other catalysts, ultimately providing a more efficient and reliable synthetic route.
By understanding the rationale behind catalyst selection and employing robust, validated protocols, researchers can confidently and effectively utilize this valuable building block in their synthetic endeavors.
References
- Smolecule. Comprehensive Application Notes & Protocols: XPhos Pd G3 for Challenging Suzuki-Miyaura Couplings with Unstable Boronic Acid.
- Hao, X. et al. (2012).
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Zhao, Q. et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Barrios-Landeros, F. & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- RSC Publishing. Sterically hindered selenoether ligands: palladium(II)
- ResearchGate. (PDF) Trans-Dichlorobis(XPhos)palladium(II)
- ResearchGate. Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF.
- Doucet, H. et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
- ACS Omega. trans-Dichlorobis(XPhos)palladium(II)
- Shi, S. et al. (n.d.).
- SciSpace.
- Duke, R. (2024).
- Reddit. Do carboxylic acids interfere with Suzukis?.
- Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Graz University of Technology.
- Haddach, M. et al. (1999). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- NSF PAR. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe.
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- ResearchGate.
- ResearchGate. Mechanistic explanation of inversion reaction using Pd(dppf)Cl2.
- MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling.
- Tang, W. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Kumar, A. et al. (n.d.). Towards novel tacrine analogues: Pd(dppf)
- Lu, G. et al. (2024).
Sources
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- 2. reddit.com [reddit.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid. As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Compound
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid belongs to the family of boronic acid pinacol esters. While specific toxicological data for this exact compound is not extensively published, a thorough risk assessment can be constructed based on its structural motifs: a chlorinated benzoic acid and a boronic acid pinacol ester.
-
Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[1][2]
-
Boronic Acid Pinacol Ester Group : Similar carboxyphenylboronic acid pinacol esters are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation, particularly in solid or powder form.[3][4]
Therefore, it is prudent to handle 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation.[5][6] All handling procedures must be predicated on minimizing exposure through engineering controls and appropriate Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against chemical exposure.[7] The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Rationale & Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Boronic acid dusts and solutions can cause serious eye damage.[6] Goggles are mandatory. A face shield provides an additional layer of protection against splashes during solution preparation or transfers.[8] |
| Hand | Chemical-Resistant Nitrile or Neoprene Gloves | Protects against skin irritation.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9] |
| Body | Laboratory Coat or Chemical-Resistant Apron | Prevents contact with clothing and skin.[10][11] For larger quantities, consider a chemical-resistant suit.[7] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the solid powder outside of a certified chemical fume hood to prevent respiratory irritation from dust inhalation.[4][5] |
Operational Plan: Safe Handling Protocol
Adherence to a standardized handling protocol is critical for minimizing risk. All operations involving this compound, especially the handling of the solid form, should be performed within a certified chemical fume hood to minimize inhalation risk.[9][12]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Weighing (Solid):
-
Conduct all weighing operations on a tared weigh paper or in a suitable container within the fume hood.
-
Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly and carefully.
-
If the dissolution is exothermic, prepare an ice bath to control the temperature.
-
-
Post-Handling:
-
Wipe down the spatula and work surfaces with a damp cloth (if compatible with your process) to collect any residual dust.
-
Properly dispose of all contaminated materials (weigh paper, wipes, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[2]
-
Emergency and Disposal Plan
A robust plan for managing spills and waste is a non-negotiable component of laboratory safety.
Spill Response
In the event of a spill, immediate and correct action is crucial. Evacuate non-essential personnel and ensure the area is well-ventilated.
Caption: Workflow for managing a solid chemical spill.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Waste Disposal Protocol
Due to its hazardous nature, 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid and any materials contaminated with it must be disposed of as hazardous chemical waste.[5][12]
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[12]
-
Containerization: Collect all solid and liquid waste in a designated, chemically compatible container with a secure, sealed lid.[13]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid".
-
Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.[5] Never pour this chemical down the drain.[13]
References
-
denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Carolina Biological Supply Company. (2024, December 13). Safety Data Sheet Benzoic Acid. Retrieved from [Link]
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- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. fishersci.be [fishersci.be]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. trimaco.com [trimaco.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
